(3-Methylphenyl)methanethiol
Overview
Description
- (3-Methylphenyl)methanethiol , also known as 3-methylbenzyl mercaptan , is an organic compound with the chemical formula C8H10S . It is a colorless liquid with a strong, unpleasant odor.
- It is used in various applications, including as a flavoring agent and in the synthesis of other organic compounds.
Synthesis Analysis
- The synthesis of (3-Methylphenyl)methanethiol can be achieved through various methods, including thiolation of the corresponding methylbenzene (toluene) using sulfur sources such as hydrogen sulfide or sodium hydrosulfide.
Molecular Structure Analysis
- The molecular formula of (3-Methylphenyl)methanethiol is C8H10S .
- It consists of a benzene ring with a methyl group and a thiol (-SH) group attached.
Chemical Reactions Analysis
- (3-Methylphenyl)methanethiol can undergo reactions typical of thiols, including oxidation to disulfides and substitution reactions.
Physical And Chemical Properties Analysis
- Density : 1.0±0.1 g/cm³
- Boiling Point : 217.0±9.0 °C
- Vapour Pressure : 0.2±0.4 mmHg at 25°C
- Flash Point : 85.3±8.9 °C
- Index of Refraction : 1.558
- Polar Surface Area : 39 Ų
- Polarizability : 17.4±0.5 × 10⁻²⁴ cm³
Scientific Research Applications
Application 1: Biomarker for Non-Invasive Cancer Diagnosis
- Summary of the Application : Methanethiol is a volatile sulfur compound (VSC) produced by gut bacteria from dietary methionine or endogenous enzymatic and non-enzymatic reactions in cancer cells . It contributes to the characteristic odor of cancer and may serve as a biomarker for non-invasive diagnosis .
- Methods of Application or Experimental Procedures : The exudation of excess methanethiol and its methylated volatile metabolites by cancer patients may contribute to the “scent of cancer” . This scent can be detected and analyzed for diagnostic purposes.
- Results or Outcomes : Many types of cancer show downregulation of SELENBP1 (an enzyme that catalyzes the oxidation of methanethiol) and upregulation of methanethiol-producing enzymes such as METTL7B . This results in elevated levels of methanethiol and its methylated derivatives in tumor tissue, body fluids, and exhaled breath of cancer patients .
Application 2: Indicator of Dysregulated Sulfur Metabolism in Cancer
- Summary of the Application : Methanethiol is a volatile sulfur compound (VSC) that may serve as an indicator of dysregulated sulfur metabolism in cancer . It is produced by gut bacteria and through non-enzymatic reactions in cancer cells .
- Methods of Application or Experimental Procedures : Methanethiol levels can be measured in body fluids, breath, and excretions of cancer patients . High levels of methanethiol may indicate dysregulated sulfur metabolism, which is a hallmark of cancer .
- Results or Outcomes : Elevated levels of methanethiol have been found in some cancers, including colorectal carcinoma (CRC) and hepatocellular carcinoma (HCC) . This has been linked to the downregulation of the tumor suppressor SELENBP1 and the upregulation of the methanethiol-producing enzyme METTL7B .
Application 3: Production of Essential Amino Acid Methionine
- Summary of the Application : Methanethiol is mainly used to produce the essential amino acid methionine . Methionine is an important dietary component in poultry and animal feed .
- Methods of Application or Experimental Procedures : Methanethiol is used as a raw material in the industrial synthesis of methionine . The produced methionine is then added to animal feed to ensure the animals get the necessary amount of this essential amino acid .
- Results or Outcomes : The use of methanethiol in the production of methionine helps to improve the nutritional value of animal feed . This can contribute to the health and growth of the animals .
Safety And Hazards
- Extremely flammable gas (H220)
- Contains gas under pressure; may explode if heated (H280)
- Toxic if inhaled (H331)
- Very toxic to aquatic life with long-lasting effects (H410)
Future Directions
- Research on (3-Methylphenyl)methanethiol could explore its applications in flavor and fragrance industries, potential medicinal uses, and environmental impact.
Remember that this analysis is based on available information, and further research may yield additional insights. 🌟
properties
IUPAC Name |
(3-methylphenyl)methanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAZUQUHTIOEHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384218 | |
Record name | (3-methylphenyl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl)methanethiol | |
CAS RN |
25697-56-7 | |
Record name | (3-methylphenyl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methylphenyl)methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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